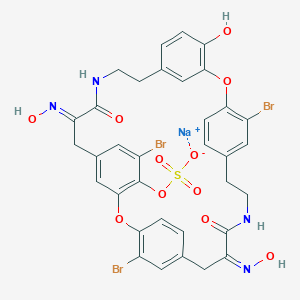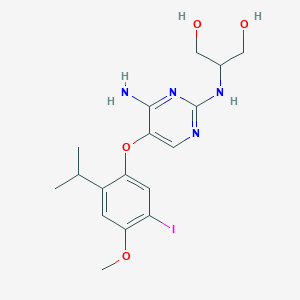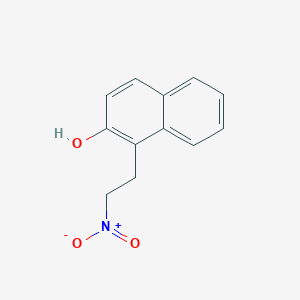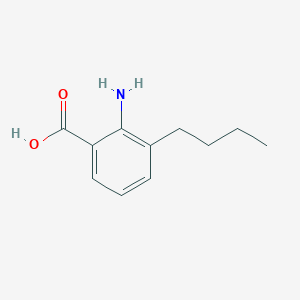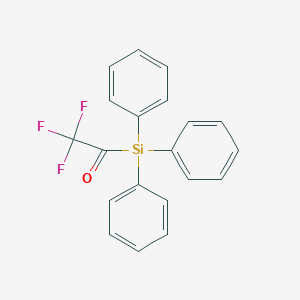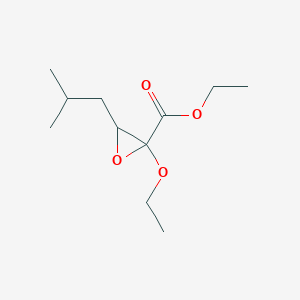
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, also known as EEMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMOC is a type of oxirane or epoxide that contains a carboxylate group, which makes it a versatile compound for use in different research areas.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions, such as epoxidation and ring-opening reactions. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Effets Biochimiques Et Physiologiques
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activity. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate in lab experiments is its versatility and ability to act as a chiral building block for the synthesis of various compounds. However, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, further studies are needed to determine the toxicity and safety of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate for human use.
In conclusion, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a valuable tool for the synthesis of various compounds and for the investigation of its potential biological activity. Further research is needed to fully understand the mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate and to explore its potential applications in various fields.
Méthodes De Synthèse
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-ethoxyacetylacetate with 2-methylpropylmagnesium bromide followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of ethyl 2-ethoxyacetoacetate with 2-methylpropylamine followed by epoxidation with hydrogen peroxide and formic acid.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is in the field of organic synthesis, where it is used as a chiral building block for the synthesis of various compounds. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been used in the synthesis of biologically active compounds, such as antitumor agents, antifungal agents, and insecticides.
Propriétés
Numéro CAS |
145475-59-8 |
|---|---|
Nom du produit |
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)11(14-6-2)9(15-11)7-8(3)4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
QZQQSCBYBLISPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
SMILES canonique |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
Synonymes |
Oxiranecarboxylic acid, 2-ethoxy-3-(2-methylpropyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B114310.png)
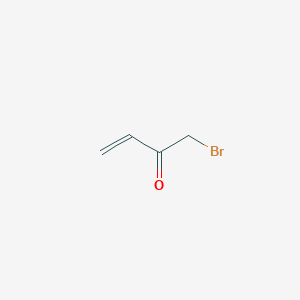
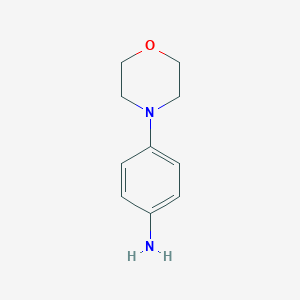
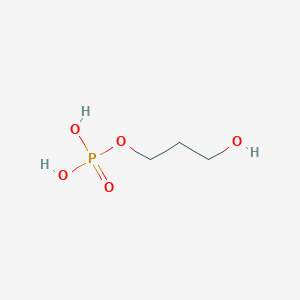
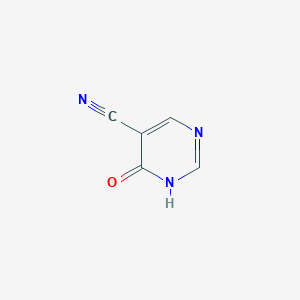
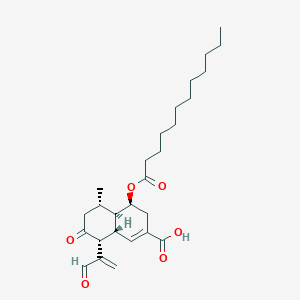
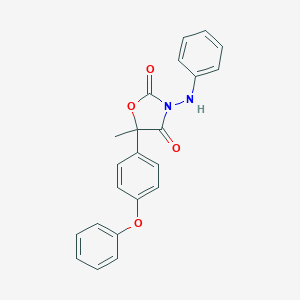
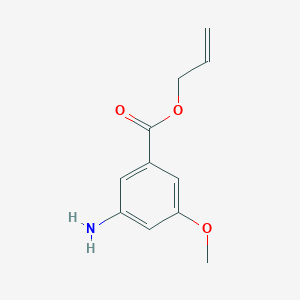
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
